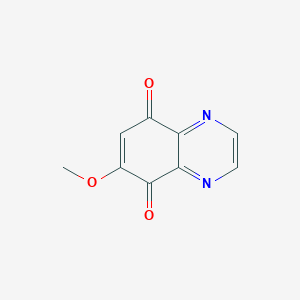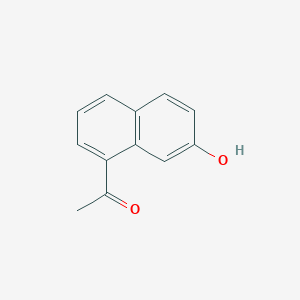
1-(7-Hydroxynaphthalen-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-Hydroxynaphthalen-1-yl)ethanone is an organic compound with the molecular formula C12H10O2. It is a derivative of naphthalene, featuring a hydroxyl group at the 7th position and an ethanone group at the 1st position.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(7-Hydroxynaphthalen-1-yl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of naphthol derivatives. The reaction typically uses acetyl chloride or acetic anhydride as the acylating agent in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acylating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
1-(7-Hydroxynaphthalen-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of this compound derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 1-(7-hydroxynaphthalen-1-yl)ethanol.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Scientific Research Applications
1-(7-Hydroxynaphthalen-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities, including antibacterial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(7-Hydroxynaphthalen-1-yl)ethanone involves its interaction with molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The ethanone group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(3-Hydroxynaphthalen-2-yl)ethanone: Similar structure but with the hydroxyl group at the 3rd position.
1-(4-Hydroxynaphthalen-2-yl)ethanone: Similar structure but with the hydroxyl group at the 4th position.
Uniqueness
1-(7-Hydroxynaphthalen-1-yl)ethanone is unique due to the specific positioning of the hydroxyl and ethanone groups, which influences its chemical reactivity and biological activity. The position of the hydroxyl group can affect the compound’s ability to participate in hydrogen bonding and its overall stability .
Properties
CAS No. |
3453-56-3 |
|---|---|
Molecular Formula |
C12H10O2 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
1-(7-hydroxynaphthalen-1-yl)ethanone |
InChI |
InChI=1S/C12H10O2/c1-8(13)11-4-2-3-9-5-6-10(14)7-12(9)11/h2-7,14H,1H3 |
InChI Key |
LFMMPQXQTVJWTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC2=C1C=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






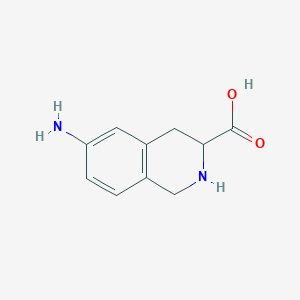
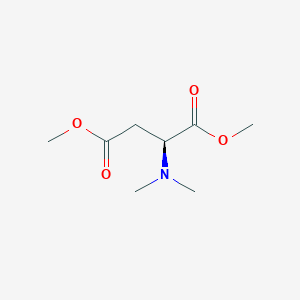
![2',4',5',6'-Tetrahydrospiro[cyclopropane-1,7'-pyrazolo[4,3-c]pyridine] hydrochloride](/img/structure/B11906548.png)
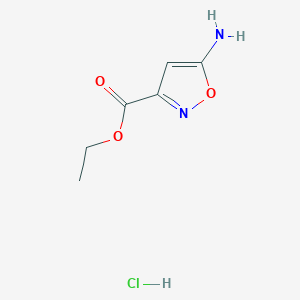
![3-(Pyrrolo[1,2-a]pyrimidin-7-yl)propanoic acid](/img/structure/B11906560.png)
